1-Ethyl-6-fluoro-7-{4-[(4-methylphenyl)carbamothioyl]piperazin-1-yl}-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-ETHYL-6-FLUORO-4-OXO-7-[4-(4-TOLUIDINOCARBOTHIOYL)PIPERAZINO]-1,4-DIHYDRO-3-QUINOLINECARBOXYLIC ACID is a synthetic compound belonging to the quinolone class of antibiotics. This compound is known for its broad-spectrum antibacterial activity, making it a valuable agent in the treatment of various bacterial infections. Its unique structure, which includes a fluorine atom and a piperazine ring, contributes to its potent antibacterial properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ETHYL-6-FLUORO-4-OXO-7-[4-(4-TOLUIDINOCARBOTHIOYL)PIPERAZINO]-1,4-DIHYDRO-3-QUINOLINECARBOXYLIC ACID typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of the quinoline core, which is achieved through the cyclization of appropriate precursors.
Fluorination: Introduction of the fluorine atom at the 6-position is carried out using fluorinating agents such as diethylaminosulfur trifluoride (DAST).
Piperazine Substitution: The piperazine ring is introduced through nucleophilic substitution reactions, often using piperazine derivatives.
Toluidinocarbothioyl Group Addition: The final step involves the addition of the toluidinocarbothioyl group, which is achieved through a series of coupling reactions.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. Key considerations include optimizing reaction conditions to maximize yield and purity, as well as ensuring the process is cost-effective and environmentally friendly. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
1-ETHYL-6-FLUORO-4-OXO-7-[4-(4-TOLUIDINOCARBOTHIOYL)PIPERAZINO]-1,4-DIHYDRO-3-QUINOLINECARBOXYLIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolone N-oxides.
Reduction: Reduction reactions can convert the quinolone core to dihydroquinolines.
Substitution: Nucleophilic substitution reactions can modify the piperazine ring or the quinoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols are employed under basic conditions.
Major Products
The major products formed from these reactions include various quinolone derivatives, which may possess different pharmacological properties.
Scientific Research Applications
1-ETHYL-6-FLUORO-4-OXO-7-[4-(4-TOLUIDINOCARBOTHIOYL)PIPERAZINO]-1,4-DIHYDRO-3-QUINOLINECARBOXYLIC ACID has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other quinolone derivatives.
Biology: Studied for its antibacterial activity against a wide range of bacterial strains.
Medicine: Investigated for its potential use in treating bacterial infections, particularly those resistant to other antibiotics.
Industry: Employed in the development of new antibacterial agents and in the study of drug resistance mechanisms.
Mechanism of Action
The antibacterial activity of 1-ETHYL-6-FLUORO-4-OXO-7-[4-(4-TOLUIDINOCARBOTHIOYL)PIPERAZINO]-1,4-DIHYDRO-3-QUINOLINECARBOXYLIC ACID is primarily due to its ability to inhibit bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription in bacteria. By binding to these enzymes, the compound prevents the supercoiling of bacterial DNA, leading to the inhibition of bacterial cell division and ultimately causing cell death.
Comparison with Similar Compounds
Similar Compounds
Norfloxacin: 1-ETHYL-6-FLUORO-1,4-DIHYDRO-4-OXO-7-(1-PIPERAZINYL)-3-QUINOLINECARBOXYLIC ACID
Ciprofloxacin: 1-CYCLOPROPYL-6-FLUORO-1,4-DIHYDRO-4-OXO-7-(1-PIPERAZINYL)-3-QUINOLINECARBOXYLIC ACID
Levofloxacin: (S)-9-FLUORO-2,3-DIHYDRO-3-METHYL-10-(4-METHYL-1-PIPERAZINYL)-7-OXO-7H-PYRIDO[1,2,3-DE][1,4]BENZOXAZINE-6-CARBOXYLIC ACID
Uniqueness
1-ETHYL-6-FLUORO-4-OXO-7-[4-(4-TOLUIDINOCARBOTHIOYL)PIPERAZINO]-1,4-DIHYDRO-3-QUINOLINECARBOXYLIC ACID is unique due to the presence of the toluidinocarbothioyl group, which enhances its antibacterial activity and provides a broader spectrum of action compared to other quinolones. This structural modification also contributes to its effectiveness against resistant bacterial strains.
Properties
Molecular Formula |
C24H25FN4O3S |
---|---|
Molecular Weight |
468.5 g/mol |
IUPAC Name |
1-ethyl-6-fluoro-7-[4-[(4-methylphenyl)carbamothioyl]piperazin-1-yl]-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C24H25FN4O3S/c1-3-27-14-18(23(31)32)22(30)17-12-19(25)21(13-20(17)27)28-8-10-29(11-9-28)24(33)26-16-6-4-15(2)5-7-16/h4-7,12-14H,3,8-11H2,1-2H3,(H,26,33)(H,31,32) |
InChI Key |
SUOCGQBILNYESF-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C(=S)NC4=CC=C(C=C4)C)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.